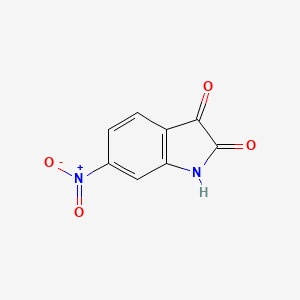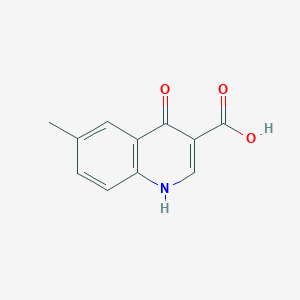
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents. For instance, the synthesis of 1-(3-chlorophenyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .科学的研究の応用
Synthesis and Chemical Properties
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one has been utilized in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, Basaif (2008) showed that heating it with aromatic aldehydes produces 4-arylidene-2-pyrazolin-5-ones as colored products with high yields, showcasing its potential in creating derivatives with specific properties (Basaif, 2008). Additionally, Zhao et al. (2009) synthesized 2-pyrazoline derivatives using 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, which were then characterized by various spectroanalytical techniques (Zhao et al., 2009).
Antimicrobial and Anticancer Properties
This compound has been a focus in the development of antimicrobial and anticancer agents. Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds using a derivative of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, which exhibited significant anticancer and antimicrobial activities (Katariya et al., 2021). Hafez et al. (2016) also demonstrated the synthesis of compounds from a derivative of this pyrazoline, with some showing higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Potential in Pharmacology
Further exploring its pharmacological potential, Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives and evaluated their antidepressant activities, finding that some derivatives significantly reduced immobility times in mice, indicative of potential antidepressant properties (Palaska et al., 2001).
Applications in Material Science
In the field of materials science, the compound has been used in the synthesis of molecules with potential applications in electronics. For example, Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, demonstrating the potential of these compounds in photovoltaic systems and as sensitizer materials (Adam et al., 2021).
特性
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMUJXIGYZENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059006 | |
| Record name | 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one | |
CAS RN |
90-31-3 | |
| Record name | 1-(3-Chlorophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90-31-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2-(3-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one in the synthesis of chromium(III) chelates?
A1: 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one serves as a precursor for the synthesis of heterocyclic tetradentate Schiff bases. The compound reacts with various diamines like ethylenediamine and o-phenylenediamine to form these Schiff bases. These Schiff bases then act as ligands, coordinating with chromium(III) ions to form the desired chromium(III) chelates [].
Q2: What structural information about the chromium(III) chelates was obtained through the research?
A2: The research utilized various techniques to characterize the synthesized chromium(III) chelates. Elemental analysis helped determine the elemental composition of the complexes. Conductance measurements in DMF (dimethylformamide) indicated that the complexes behave as 1:1 electrolytes, suggesting the presence of a nitrate counterion. Magnetic susceptibility measurements provided insights into the magnetic properties of the chelates, with most exhibiting magnetic moments close to spin-only values, suggesting an octahedral geometry. Infrared and electronic spectral studies provided further evidence supporting the octahedral structure of the complexes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















